molecular formula C19H22N2O6S B3570107 4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B3570107
M. Wt: 406.5 g/mol
InChI Key: YYYACIWLTCEMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of methoxy groups and a morpholine ring in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with aniline to form 4-methoxy-N-phenylbenzamide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with chlorosulfonic acid, followed by neutralization with a base to form the sulfonyl chloride intermediate.

    Morpholine Substitution: The sulfonyl chloride intermediate is then reacted with morpholine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide and sulfonyl groups can be reduced under specific conditions to form amines and sulfides, respectively.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under elevated temperatures.

Major Products Formed

    Oxidation: Formation of 4-formyl-N-(4-formylphenyl)-3-(morpholine-4-sulfonyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-methoxyphenyl)-3-(morpholine-4-sulfanyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The presence of the sulfonyl and morpholine groups suggests potential interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the sulfonyl and morpholine groups, potentially resulting in different biological activity.

    N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the methoxy group on the benzamide core, which may affect its reactivity and interactions.

    4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZOIC ACID: Contains a carboxylic acid group instead of the benzamide group, leading to different chemical properties.

Uniqueness

4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of methoxy, sulfonyl, and morpholine groups in its structure, which may confer specific reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-6-4-15(5-7-16)20-19(22)14-3-8-17(26-2)18(13-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYACIWLTCEMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHOXY-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.